molecular formula C18H16ClN3O3S2 B2391391 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide CAS No. 922021-34-9

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide

Cat. No. B2391391
CAS RN: 922021-34-9
M. Wt: 421.91
InChI Key: KSTRUHXCKVXVPQ-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action and physiological effects.

Scientific Research Applications

Pharmacological Applications

Compounds with structures related to the specified acetamide have been extensively studied for their pharmacological potential. For example, derivatives of thiazole and sulfonamide have been investigated for their inhibitory activity against various enzymes and receptors, which are crucial in the treatment of diseases. The structure-activity relationships of these compounds are critical for developing new drugs with improved efficacy and metabolic stability. For instance, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide demonstrated potent inhibitory activity against PI3Kα and mTOR, key targets in cancer therapy (Stec et al., 2011).

Antimicrobial and Antiviral Activities

Several thiazole and sulfonamide derivatives have shown significant antimicrobial and antiviral activities. For instance, a series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide were synthesized and evaluated for their antibacterial and anti-enzymatic potential, indicating the versatility of these compounds in combating microbial infections (Nafeesa et al., 2017).

Anticancer Activity

Sulfonamide derivatives incorporating various heterocycles have been synthesized and screened for their cytotoxic activity against cancer cell lines. Compounds incorporating benzothiazole, pyrazole, and thiadiazole moieties, for example, have been found to exhibit potent anticancer activity, highlighting their potential as leads for the development of new anticancer agents (Ghorab et al., 2015).

Anticonvulsant Properties

The synthesis and evaluation of heterocyclic compounds containing a sulfonamide thiazole moiety have revealed anticonvulsant activity, with some compounds providing significant protection against convulsions. This suggests the potential of such compounds in the development of new anticonvulsant drugs (Farag et al., 2012).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-12-3-2-4-14(9-12)20-17(23)10-15-11-26-18(21-15)22-27(24,25)16-7-5-13(19)6-8-16/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTRUHXCKVXVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide

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